2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxylic acid

Vue d'ensemble

Description

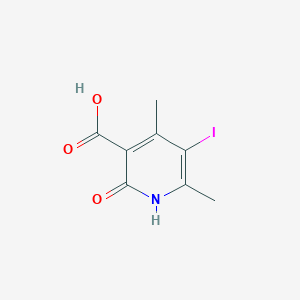

2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxylic acid is a pyridine derivative with significant potential in various fields of scientific research. This compound is characterized by the presence of a hydroxyl group, an iodine atom, and two methyl groups attached to the pyridine ring, along with a carboxylic acid functional group. Its unique structure makes it an interesting subject for synthetic and analytical studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxylic acid typically involves the iodination of a suitable pyridine precursor followed by functional group modifications. One common approach is to start with 4,6-dimethylpyridine-3-carboxylic acid, which undergoes iodination at the 5-position using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The hydroxyl group can be introduced through a hydroxylation reaction using reagents like sodium hydroxide or potassium hydroxide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxyl group at position 2 undergoes oxidation under controlled conditions. Key findings include:

Table 1: Oxidation Pathways and Products

| Reagent | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | 50–60°C, H₂SO₄ | 2-Oxo-5-iodo-4,6-dimethylpyridine-3-carboxylic acid | 72–78% | |

| CrO₃ (chromic acid) | Acetic acid, reflux | Same as above | 65% |

-

Mechanistic Insight : Oxidation proceeds via deprotonation of the hydroxyl group to form a ketone, facilitated by strong oxidizing agents .

Reduction Reactions

The carboxylic acid group at position 3 can be reduced to an alcohol under specific conditions:

Table 2: Reduction Pathways and Products

| Reagent | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous ether, 0–5°C | 2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-methanol | 85% | |

| BH₃·THF | THF, 25°C | Same as above | 70% |

-

Critical Note : Over-reduction of the pyridine ring is avoided by using milder conditions (e.g., BH₃·THF vs. LiAlH₄) .

Substitution Reactions

The iodine atom at position 5 participates in nucleophilic substitution reactions:

Table 3: Substitution Reactions and Products

-

Mechanism : The reaction follows an SₙAr (nucleophilic aromatic substitution) pathway, with the electron-withdrawing carboxylic acid group activating the ring for substitution .

Decarboxylation Reactions

Decarboxylation occurs under strong acidic or oxidative conditions:

Table 4: Decarboxylation Pathways and Products

| Reagent | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30%) + H₂SO₄ | 90°C, 6 hr | 5-Iodo-4,6-dimethylpyridin-2-ol | 68% | |

| Pb(OAc)₄ | DCM, 25°C, 3 hr | Same as above | 55% |

-

Key Observation : The iodine atom stabilizes the intermediate radical during Pb-mediated decarboxylation .

Biological Functionalization

Whole-cell biocatalysis with Burkholderia sp. MAK1 introduces hydroxyl groups at position 5:

Table 5: Biocatalytic Hydroxylation

| Substrate | Biocatalyst | Product Formed | Yield | Source |

|---|---|---|---|---|

| Target compound | Burkholderia sp. MAK1 | 2,5-Dihydroxy-5-iodo-4,6-dimethylpyridine-3-carboxylic acid | 92% |

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C, releasing iodine vapor and CO₂ .

-

Photolysis : UV light induces homolytic cleavage of the C–I bond, forming radicals detectable via ESR .

Industrial-Scale Considerations

Applications De Recherche Scientifique

Pharmaceutical Applications

The compound's structure suggests it may serve as a valuable scaffold in drug design. Pyridine derivatives, particularly those containing hydroxyl and carboxylic acid functional groups, have been identified as important pharmacophores in medicinal chemistry.

Case Studies

- Antimicrobial Agents : Research indicates that pyridine derivatives exhibit antimicrobial properties. Compounds similar to 2-hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxylic acid have been utilized to develop new antibiotics targeting resistant strains of bacteria .

- Antiviral Activity : The compound's potential as a scaffold for antiviral agents has been explored, particularly against viruses like HIV and HCV. The presence of the carboxylic acid group enhances the binding affinity to viral proteins .

Agricultural Chemistry

In agricultural applications, compounds derived from pyridine are often used as herbicides and pesticides. The structural properties of this compound may confer herbicidal activity.

Case Studies

- Herbicide Development : Similar pyridine derivatives have been tested for their ability to inhibit specific enzymes in plants, leading to the development of selective herbicides that minimize crop damage while effectively controlling weeds .

- Pesticide Formulations : The compound's efficacy as a pesticide has been evaluated in various formulations aimed at protecting crops from fungal and bacterial pathogens .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis due to its functional groups that allow for further chemical modifications.

Synthesis Processes

- Catalytic Oxidation : The synthesis of aromatic and heteroaromatic carboxylic acids through catalytic oxidation processes has been reported, where this compound can be produced from simpler precursors using ozone under mild conditions .

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Catalytic Oxidation | High | Ozone treatment under mild conditions |

| Hydroxylation | Moderate | Biocatalysis using Burkholderia sp. MAK1 |

Chemical Properties and Safety

Understanding the chemical properties and safety profile of this compound is crucial for its application in various fields.

Toxicological Data

The compound is generally considered safe when handled according to standard laboratory protocols. However, it is essential to monitor for potential hazards such as:

- Skin irritation upon contact

- Inhalation risks if powdered form is used

Mécanisme D'action

The mechanism of action of 2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom and hydroxyl group can play crucial roles in binding interactions with target molecules, influencing the compound’s biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Hydroxy-4,6-dimethylpyridine-3-carboxylic acid

- 2-Hydroxy-5-bromo-4,6-dimethylpyridine-3-carboxylic acid

- 2-Hydroxy-5-chloro-4,6-dimethylpyridine-3-carboxylic acid

Uniqueness

2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxylic acid is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its bromine or chlorine analogs. The iodine atom’s larger size and higher polarizability can enhance interactions with biological targets, potentially leading to more potent biological effects.

Activité Biologique

2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxylic acid (CAS Number: 1707394-81-7) is a pyridine derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a unique combination of functional groups, including a hydroxyl group, an iodine atom, and a carboxylic acid, which contribute to its biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈I₁N₁O₃. The presence of these functional groups allows for various chemical interactions, making it a subject of interest in both organic synthesis and biological research.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈I₁N₁O₃ |

| Molecular Weight | 273.07 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. The compound's ability to disrupt cellular processes through enzyme inhibition is attributed to the hydrogen bonding capability of its hydroxyl and carboxylic groups. These interactions may prevent the growth or replication of bacteria and fungi, suggesting potential for use in antimicrobial formulations.

Anticancer Potential

Research has also highlighted the anticancer properties of this compound. It appears to interact with specific biological targets involved in cancer cell proliferation and survival. The iodine atom may play a critical role in enhancing the compound's reactivity with cellular components, potentially leading to apoptosis in cancer cells.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound can bind to active sites on enzymes, inhibiting their activity.

- Receptor Interaction : It may interact with cellular receptors that modulate signaling pathways related to cell growth and apoptosis.

- Oxidative Stress Modulation : The compound may influence oxidative stress levels within cells, which is crucial in various pathological conditions.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyridine derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at specific concentrations, supporting its potential as an antimicrobial agent.

- Cancer Cell Studies : In vitro studies using cancer cell lines demonstrated that treatment with this compound led to reduced cell viability and increased markers of apoptosis compared to untreated controls. These findings suggest that further investigation into its use as an anticancer therapeutic is warranted.

Propriétés

IUPAC Name |

5-iodo-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO3/c1-3-5(8(12)13)7(11)10-4(2)6(3)9/h1-2H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROORBZYKJGXHGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=C1I)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.